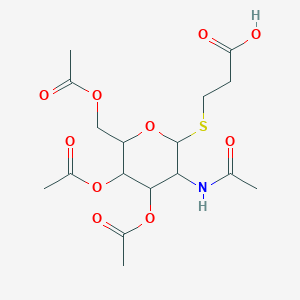
Propionyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy--D-thiogalactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy–D-thiogalactopyranoside is a complex carbohydrate derivative with significant applications in the field of glycobiology and drug discovery. This compound is known for its role as an intermediate in the synthesis of carbohydrate-based drugs and glycoconjugate vaccines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propionyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy–D-thiogalactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove oxygen-containing groups or reduce double bonds.
Substitution: Substitution reactions are common for introducing different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, amines, and ethers .
Scientific Research Applications
Propionyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy–D-thiogalactopyranoside is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is used to study carbohydrate-protein interactions and the role of glycans in biological processes.
Medicine: It is a key intermediate in the development of glycoconjugate vaccines for bacterial infections such as meningitis.
Mechanism of Action
The mechanism of action of Propionyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy–D-thiogalactopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or modify the activity of these enzymes, leading to changes in glycan structures and functions. This mechanism is crucial for its applications in drug discovery and the development of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride: This compound is similar in structure and is used in similar applications, particularly in the synthesis of glycoconjugates.
Triethylammonium 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl Decyl Phosphate: Another related compound with applications in antibacterial and antitubercular research.
Uniqueness
Propionyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy–D-thiogalactopyranoside is unique due to its specific propionyl group, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it particularly valuable in the synthesis of specialized glycoconjugates and in studies of carbohydrate-protein interactions .
Properties
Molecular Formula |
C17H25NO10S |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C17H25NO10S/c1-8(19)18-14-16(27-11(4)22)15(26-10(3)21)12(7-25-9(2)20)28-17(14)29-6-5-13(23)24/h12,14-17H,5-7H2,1-4H3,(H,18,19)(H,23,24) |
InChI Key |
WLORUKFYOHVXSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1SCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide](/img/structure/B12287417.png)
![[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid](/img/structure/B12287425.png)
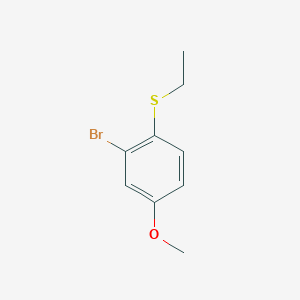

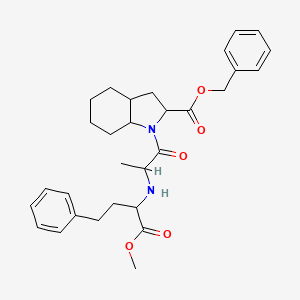

![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B12287456.png)

![5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)

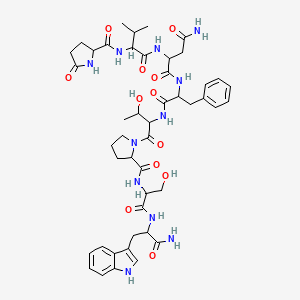
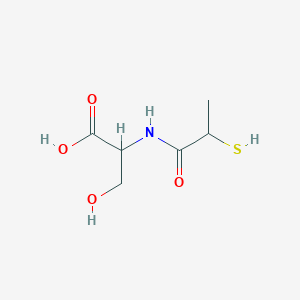
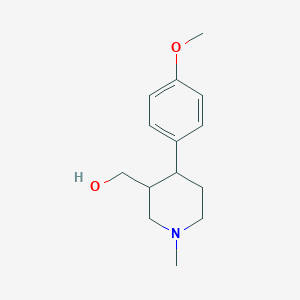
![N-[[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl](R)-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamideBenzenesulphonicAcid](/img/structure/B12287505.png)
